β-D-半乳糖吡喃糖苷,2-硝基苯基,2,3,4,6-四乙酸酯

描述

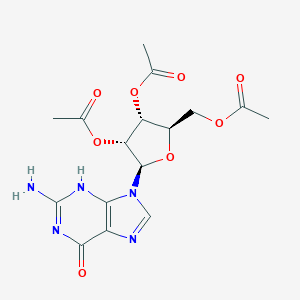

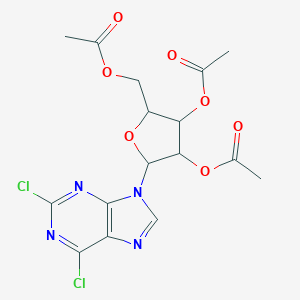

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate, is a compound used in various synthesis and analytical processes. While specific introductory details are scarce, it is involved in glycosylation reactions and is significant in carbohydrate chemistry studies.

Synthesis Analysis

The compound is synthesized through reactions involving beta-D-galactopyranoside derivatives. Methods involve isopropylidenation, selective benzoylation, and glycosidation reactions catalyzed by mercuric cyanide. Acetal migration and isomerization processes are critical in forming the desired sugar derivatives (Abbas, Barlow, & Matta, 1981; Matta, Rana, & Abbas, 1984).

Molecular Structure Analysis

Crystal structure and solid-state 13C NMR analysis have been conducted on similar nitrophenyl galactopyranosides. These studies provide insights into the conformation and molecular dynamics within the crystal structure, influencing the compound's reactivity and physical properties (Temeriusz et al., 2005).

Chemical Reactions and Properties

The compound participates in glycosylation reactions that are essential for synthesizing disaccharide derivatives. It is involved in reactions catalyzed by mercuric cyanide, leading to the formation of specific sugar derivatives. These processes are fundamental in carbohydrate chemistry and bioconjugate synthesis (Abbas, Barlow, & Matta, 1982).

Physical Properties Analysis

Physical properties such as crystal structure, solubility, and melting points are crucial for understanding the behavior of beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate. Although specific details are lacking in the provided literature, these properties typically depend on the compound's molecular structure and are significant in its application and handling.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and hydrolysis behavior, define the utility of beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate in synthetic and analytical chemistry. Its role as a substrate in enzymatic reactions and its interaction with other chemical entities underscore its importance in biochemical applications (Hwang & Scott, 1993).

科学研究应用

酶促活性和基因表达可视化

LacZ 基因表达的 PET 示踪剂:合成了发色 β-半乳糖苷酶底物的衍生物,用于通过正电子发射断层扫描 (PET) 可视化 LacZ 基因表达。尽管这些化合物在表达 β-半乳糖的细胞中显示出更高的摄取,但由于水解产物从细胞中大量泄漏,因此它们被认为不适合作为 LacZ 报告探针,这表明需要进一步进行结构修饰以用于体内成像探针 (Celen 等,2008)。

化学合成和结构分析

糖基化和缩醛迁移研究:涉及 β-D-半乳糖吡喃糖苷衍生物的二糖合成的研究提供了对糖基化过程和缩醛迁移的见解。这些研究导致了复杂糖分子的合成,提供了对碳水化合物化学及其对合成方法开发的影响的更深入理解 (Abbas 等,1981)。

固态分析:对硝基苯基 2,3,4,6-四-O-乙酰-β-D-半乳糖吡喃糖苷的晶体结构和固态 NMR 分析进行了研究,以了解晶体状态内的分子构型和相互作用。这些研究突出了结构分析在碳水化合物化学及其应用中的意义 (Temeriusz 等,2005)。

二糖的酶促合成:选择性酰化糖苷用于二糖的酶促合成,证明了 β-D-半乳糖吡喃糖苷衍生物在通过生物催化剂创建复杂糖结构中的效用。这种方法为合成具有特定结构特征的生物活性糖苷提供了潜力 (Simerská 等,2008)。

生物传感应用

大肠杆菌的检测:利用大肠杆菌中 β-半乳糖苷酶的酶促活性,开发了一种掺硼金刚石生物传感器,用于检测食品中的大肠杆菌污染。该方法利用邻硝基苯基-β-D-半乳糖吡喃糖的水解来有效检测大肠杆菌,突出了 β-D-半乳糖吡喃糖苷衍生物在生物传感技术中的实际应用 (Majid 等,2008)。

安全和危害

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

属性

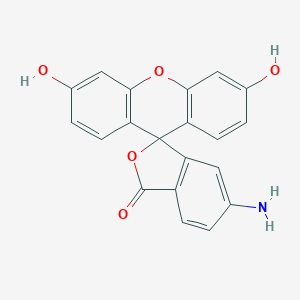

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJYBOOYGRDODX-LCWAXJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |

CAS RN |

3053-17-6 | |

| Record name | beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)

![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)

![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)